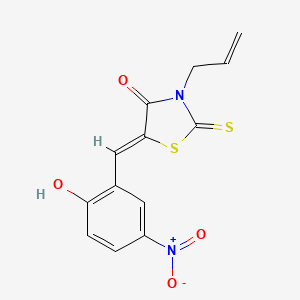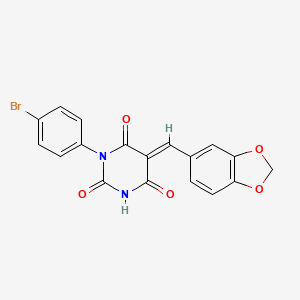
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is also known as nitro-thiazolidinone and has a molecular formula of C13H10N2O4S.
Wirkmechanismus
The mechanism of action of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of bacterial cell wall synthesis. This compound binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. By inhibiting this enzyme, the compound prevents the formation of a stable cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its antibacterial activity. This compound can be used to study the mechanisms of bacterial cell wall synthesis and the development of antibiotic resistance. However, one limitation is that this compound may not be effective against all bacterial strains, and further studies are needed to determine its efficacy against different bacterial species.
Zukünftige Richtungen
There are several future directions for the study of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential applications in the development of new antibiotics. This compound may serve as a lead compound for the development of new antibacterial agents that can overcome antibiotic resistance.
Another future direction is the study of the compound's antioxidant and anti-inflammatory properties. This compound may have potential applications in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has potential applications in scientific research. Its antibacterial activity, antioxidant properties, and anti-inflammatory effects make it a promising compound for further study. Future research may lead to the development of new antibiotics and treatments for various diseases.
Synthesemethoden
The synthesis of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methods. One such method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide and potassium carbonate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been widely studied for its potential applications in scientific research. One of the major areas of interest is its antibacterial activity. Studies have shown that this compound exhibits significant antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-5-14-12(17)11(21-13(14)20)7-8-6-9(15(18)19)3-4-10(8)16/h2-4,6-7,16H,1,5H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKTXTZIPTOBF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5195050.png)

![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5195057.png)
![methyl 4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5195064.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)
![methyl 4-({[3-(benzoylamino)-1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5195084.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)